2-Amino-1,3-bis(carboxylethoxy)propane

Descripción

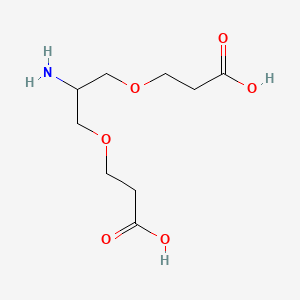

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQYUSUCQZDSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in bioconjugation for targeted protein degradation.

Chemical Structure and Properties

This compound is a trifunctional molecule featuring a central primary amine and two terminal carboxylic acid groups connected by ethoxy linkers to a propane (B168953) backbone. This structure provides a versatile scaffold for the synthesis of heterobifunctional molecules. The primary amine serves as a conjugation point for a ligand that binds to a target protein, while the two carboxylic acid groups can be coupled to a ligand for an E3 ubiquitin ligase. The molecule is often supplied as a hydrochloride salt to improve its stability and handling.

The chemical structure is represented by the SMILES string: NC(COCCC(O)=O)COCCC(O)=O.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C9H18ClNO6 | [2] |

| Molecular Weight | 271.70 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically >96% | [1] |

| Solubility | Soluble in water and DMSO | |

| Storage | Store at room temperature, keep dry and cool. In solvent, -80°C for up to 2 years. | [2] |

Synthesis Protocol

While specific proprietary synthesis methods may vary between suppliers, a plausible and chemically sound synthetic route can be devised starting from the readily available precursor, 2-amino-1,3-propanediol (B45262) (serinol). The synthesis involves a three-step process: protection of the primary amine, etherification of the hydroxyl groups, and subsequent deprotection and hydrolysis.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the Amine Group of 2-Amino-1,3-propanediol

-

Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent such as a mixture of water and acetonitrile.

-

Add triethylamine (B128534) (2.5 eq) to the solution to act as a base.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 eq) in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the Boc-protected 2-amino-1,3-propanediol.

Step 2: Etherification of the Hydroxyl Groups

-

Dissolve the Boc-protected 2-amino-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH) (2.2 eq) portion-wise to the solution, allowing for the evolution of hydrogen gas to cease between additions.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add ethyl 3-bromopropionate (2.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected diethyl ester intermediate.

Step 3: Deprotection and Hydrolysis

-

Dissolve the purified Boc-protected diethyl ester (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).

-

Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl, yielding the diethyl ester hydrochloride salt.

-

Dissolve the diethyl ester hydrochloride salt in a mixture of water and a co-solvent like THF.

-

Add an excess of lithium hydroxide (B78521) (LiOH) ( >2.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-8 hours to hydrolyze the ethyl esters to carboxylic acids.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as its hydrochloride salt.

Application in PROTAC Development

This compound is a valuable linker for the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental Protocol: General PROTAC Synthesis using this compound

Step 1: Amide Coupling to the Target Protein Ligand

-

Dissolve the target protein ligand containing a suitable amine-reactive functional group (e.g., a primary or secondary amine) (1.0 eq) and this compound hydrochloride (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

-

Purify the resulting intermediate by preparative HPLC.

Step 2: Amide Coupling to the E3 Ligase Ligand

-

Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand containing a primary or secondary amine (1.1 eq) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work up the reaction as described in Step 1.

-

Purify the final PROTAC molecule by preparative HPLC.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using this compound as the linker.

Caption: Logical workflow for the two-step synthesis of a PROTAC molecule.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the signaling pathway of targeted protein degradation facilitated by a PROTAC molecule.

References

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Quantitative experimental data for 2-Amino-1,3-bis(carboxylethoxy)propane is limited in publicly accessible databases. The information available is primarily for its hydrochloride salt and is provided by commercial suppliers.

Table 1: Physicochemical Data for this compound and its Hydrochloride Salt

| Property | Value | Source/Variant |

| IUPAC Name | 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid | This compound |

| Synonyms | This compound HCl salt | Hydrochloride Salt |

| Molecular Formula | C₉H₁₇NO₆ | Free Base |

| C₉H₁₈ClNO₆ | Hydrochloride Salt | |

| Molecular Weight | 235.24 g/mol [1][2] | Free Base |

| 271.70 g/mol [3] | Hydrochloride Salt | |

| CAS Number | 1020112-73-5[4][] | Hydrochloride Salt |

| 2421153-68-4[6][7] | Hydrochloride Salt | |

| Appearance | White to off-white solid | Hydrochloride Salt |

| Purity | >96% | Hydrochloride Salt[4] |

| Solubility | DMSO: 200 mg/mL (736.11 mM)[3] | Hydrochloride Salt |

| Storage | Store at room temperature, keep dry and cool. In solvent: -80°C for 2 years, -20°C for 1 year.[3] | Hydrochloride Salt |

Note: Specific experimental data for melting point, boiling point, and pKa values are not available in the reviewed literature.

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Representative Experimental Protocol for Synthesis

Materials:

-

2-Amino-1,3-propanediol

-

Ethyl acrylate

-

Methanol (B129727) (or other suitable solvent)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

Step 1: Michael Addition

-

Dissolve 2-amino-1,3-propanediol (1 equivalent) in methanol in a round-bottom flask.

-

Slowly add ethyl acrylate (2.2 equivalents) to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, the diethyl ester intermediate, can be purified by column chromatography.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the purified diethyl ester intermediate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the ester is fully hydrolyzed.

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.

-

The resulting precipitate, this compound hydrochloride, can be collected by filtration, washed with cold water, and dried under vacuum.

Application in PROTAC Synthesis

The primary utility of this compound is as a linker in the construction of PROTACs. Its three functional groups allow for the covalent attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The choice of which functional group on the linker to react first depends on the overall synthetic strategy and the functional groups available on the POI and E3 ligase ligands. A common approach involves two sequential amide bond formations.

General PROTAC Conjugation Workflow

Caption: Sequential amide coupling for PROTAC synthesis.

Representative Protocol for Amide Bond Formation using EDC/NHS

This protocol describes the coupling of a carboxylic acid on the linker to a primary amine on a ligand (POI or E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing ligand (POI or E3 ligase)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

DIPEA (N,N-Diisopropylethylamine)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF.

-

Stir the mixture at room temperature for 30-60 minutes to activate one of the carboxylic acid groups.

-

In a separate flask, dissolve the amine-containing ligand (1 equivalent) and DIPEA (2 equivalents) in anhydrous DMF.

-

Add the ligand solution to the activated linker solution and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by preparative HPLC to yield the desired conjugate.

-

This process is then repeated to attach the second ligand to the remaining carboxylic acid on the linker.

Mechanism of Action of PROTACs

This compound serves as the crucial linker in a PROTAC molecule, which does not possess inherent biological activity itself but enables the proximity-induced degradation of a target protein.

Caption: General mechanism of action for a PROTAC molecule.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature, with a central amine and two terminal carboxylic acids, provides a versatile platform for the synthesis of PROTACs. While a comprehensive dataset of its physicochemical properties is yet to be established in the public domain, its utility as a flexible, hydrophilic linker is well-recognized. The representative synthetic and application protocols provided in this guide offer a starting point for the design and execution of experiments aimed at developing novel protein degraders for therapeutic and research applications. Further characterization of this molecule and the development of optimized synthetic routes will undoubtedly contribute to the advancement of the rapidly evolving field of targeted protein degradation.

References

- 1. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Applications of CAS Number 1020112-73-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS Number 1020112-73-5, chemically identified as 2-Amino-1,3-bis(carboxylethoxy)propane, is a key bifunctional linker molecule increasingly utilized in the advanced fields of targeted protein degradation and bioconjugation. Its unique structural features, comprising a central primary amine and two terminal carboxylic acid groups connected by flexible polyethylene (B3416737) glycol (PEG)-like chains, make it a versatile building block in the design and synthesis of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this linker, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug development. These properties influence its reactivity, solubility, and overall contribution to the pharmacokinetic and pharmacodynamic profile of the final conjugate molecule.

| Property | Value | References |

| CAS Number | 1020112-73-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| IUPAC Name | 3,3'-((2-Aminopropane-1,3-diyl)bis(oxy))dipropionic acid | [2] |

| Synonyms | This compound | [1][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C9H17NO6 | [1][3][4][5][6] |

| Molecular Weight | 235.23 g/mol | [1][2][6] |

| Appearance | White to off-white solid | [9] |

| Purity | Typically >95% | [5][8] |

| Storage Conditions | Recommended storage at -20°C for long-term stability.[5] Can be shipped at ambient temperature.[5] | [5] |

| Solubility | Soluble in DMSO, DCM, DMF | [12] |

Role in PROTAC and Bioconjugate Design

The primary application of this compound is as a heterobifunctional linker.[1][7] In the context of PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

The PEG-like nature of the linker imparts several desirable characteristics:

-

Increased Solubility: The hydrophilic ether linkages can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in their development.[2][3]

-

Optimized Geometry: The flexibility of the linker allows for the necessary spatial orientation of the POI and E3 ligase to form a stable and productive ternary complex.[4]

-

Tunable Properties: The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency and can be systematically varied to optimize performance.[4]

In bioconjugation, such as the formation of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The terminal carboxylic acids can be activated to react with amine groups on the antibody, while the central amine can be acylated with a payload-containing moiety.

Experimental Protocols

The true utility of this linker is demonstrated in its application. Below are representative protocols for the key reactions it undergoes.

Amide Bond Formation using the Carboxylic Acid Groups

The two terminal carboxylic acid groups can be coupled with primary amines in the presence of an activating agent.

Protocol: General Amide Coupling

-

Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (2 equivalents) in a suitable anhydrous solvent such as DMF or DMSO.

-

Activation: Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents) to the solution. Alternatively, EDC (2.2 equivalents) in combination with an additive like HOBt (2.2 equivalents) can be used.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica (B1680970) gel or by preparative HPLC.

Acylation of the Primary Amine Group

The central primary amine is a nucleophile that can react with activated carboxylic acids, such as NHS esters.

Protocol: Reaction with an NHS Ester

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like DMF or DMSO.

-

Reaction: Add the NHS ester-containing molecule (1.1 equivalents) to the solution. The reaction is typically carried out at room temperature and can be facilitated by the addition of a non-nucleophilic base like DIPEA (2 equivalents).

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Purification: Once the reaction is complete, the product can be isolated by preparative HPLC or other suitable chromatographic techniques.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a conceptual PROTAC synthesis workflow and the general reactivity of the linker.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Caption: Reactivity of the functional groups on the linker molecule.

Conclusion

This compound is a valuable and versatile linker for the construction of complex biomolecules. Its defined structure, which combines a primary amine for conjugation with two carboxylic acids for further derivatization, all connected by hydrophilic PEG-like chains, provides a powerful tool for researchers in drug discovery and development. The ability to modulate the solubility and spatial arrangement of conjugated moieties makes it a linker of choice in the rational design of potent and effective PROTACs and other targeted therapeutics. As the field of targeted therapies continues to expand, the demand for well-characterized and versatile linkers like CAS 1020112-73-5 is expected to grow.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. nbinno.com [nbinno.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]

- 6. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. This compound HCl salt - Creative Biolabs [creative-biolabs.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. This compound HCl|COA [dcchemicals.com]

- 11. data.epo.org [data.epo.org]

- 12. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional linker, this molecule plays a critical role in the design and efficacy of novel therapeutics aimed at targeted protein degradation. This document outlines its physicochemical properties, its central role in the mechanism of action of PROTACs, and relevant experimental considerations.

Core Data Presentation

A summary of the key quantitative data for this compound and its common variants is presented below. This allows for a quick comparison of their fundamental properties.

| Property | This compound | This compound hydrochloride | 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane |

| Molecular Weight | 235.23 g/mol [1] | 271.70 g/mol [2] | 347.45 g/mol [3] |

| Molecular Formula | C9H17NO6[4] | C9H18ClNO6[2] | C17H33NO6[5] |

| Appearance | Not specified | White to off-white solid | Not specified |

| Purity | >96%[4] | >98% | >95%[3] |

| Storage Conditions | Room temperature[1] | Room temperature, keep dry and cool. In solvent: -80°C for 2 years, -20°C for 1 year.[2] | -20°C[5] |

| Solubility | Not specified | DMSO: 200 mg/mL (736.11 mM) with sonication | DMSO, DCM, DMF[5] |

| CAS Number | Not specified | 1020112-73-5[4] | 2171072-53-8[3] |

Role in Targeted Protein Degradation

This compound serves as a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. This compound provides a flexible and hydrophilic linkage, which can enhance the solubility and cell permeability of the PROTAC. The terminal amino and carboxylic acid groups offer versatile handles for conjugation to the respective ligands.

Mechanism of Action: The Ubiquitin-Proteasome System

The general mechanism of action for a PROTAC utilizing a linker such as this compound is a multi-step process within the cell:

-

Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling : The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

Experimental Protocols

Generalized Synthesis of this compound

A plausible synthetic route would start from the commercially available 2-amino-1,3-propanediol (B45262). The synthesis would likely proceed through the following stages:

-

Protection of the Amino Group : The primary amine of 2-amino-1,3-propanediol is first protected to prevent it from reacting in subsequent steps. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.

-

Etherification of the Hydroxyl Groups : The two hydroxyl groups are then reacted with a suitable ethyl acrylate (B77674) derivative under basic conditions (e.g., Williamson ether synthesis). This would be followed by hydrolysis of the ester to yield the carboxylic acid functionalities.

-

Deprotection of the Amino Group : Finally, the Boc protecting group is removed under acidic conditions to yield the desired this compound.

General Protocol for PROTAC Synthesis using an Amino-dicarboxylic Acid Linker

This protocol outlines the general steps for coupling a target protein ligand and an E3 ligase ligand to a linker like this compound.

Materials:

-

Target protein ligand with a reactive functional group (e.g., a carboxylic acid).

-

E3 ligase ligand with a reactive functional group (e.g., an amine).

-

This compound.

-

Peptide coupling reagents (e.g., HATU, HOBt, EDC).

-

Anhydrous solvents (e.g., DMF, DMSO).

-

Purification supplies (e.g., HPLC).

Procedure:

-

First Amide Coupling : The amino group of the linker is coupled to the carboxylic acid of the target protein ligand using standard peptide coupling conditions. The reaction is carried out in an anhydrous solvent in the presence of a coupling agent and a base (e.g., DIPEA). The progress of the reaction is monitored by LC-MS.

-

Purification : The resulting intermediate (target protein ligand-linker) is purified by preparative HPLC.

-

Second Amide Coupling : The two carboxylic acid groups of the purified intermediate are then coupled to the amino group of the E3 ligase ligand, again using standard peptide coupling conditions.

-

Final Purification : The final PROTAC molecule is purified by preparative HPLC to yield the desired product.

Ternary Complex Formation Assay

Several biophysical techniques can be employed to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET). A general workflow for a FRET-based assay is described below.

Principle: This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC. The target protein is labeled with a donor fluorophore, and the E3 ligase is labeled with an acceptor fluorophore. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in an increase in the FRET signal.

Materials:

-

Purified, fluorescently labeled target protein (donor).

-

Purified, fluorescently labeled E3 ligase (acceptor).

-

PROTAC compound.

-

Assay buffer.

-

Microplate reader capable of measuring FRET.

Procedure:

-

In a microplate, add the labeled target protein and the labeled E3 ligase to the assay buffer.

-

Add a serial dilution of the PROTAC compound to the wells.

-

Incubate the plate at room temperature for a specified period to allow for complex formation.

-

Measure the FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the function of this compound in the context of PROTACs.

Caption: Mechanism of action for a PROTAC utilizing a flexible linker.

Caption: General experimental workflow for PROTAC synthesis and evaluation.

References

- 1. This compound HCl|CAS 1020112-73-5|DC Chemicals [dcchemicals.com]

- 2. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, CAS 2171072-53-8 | AxisPharm [axispharm.com]

- 3. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]

Unveiling the Solubility Profile of 2-Amino-1,3-bis(carboxylethoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1,3-bis(carboxylethoxy)propane and its derivatives. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its solubility is paramount for successful formulation and application in drug discovery and development. This document compiles available solubility data, outlines general experimental protocols for solubility determination, and illustrates the compound's primary application through a logical workflow diagram.

Quantitative Solubility Data

The solubility of this compound and its analogs is crucial for their handling and use in various experimental settings. The available data, primarily for the hydrochloride salt and its tert-butyl ester protected form, are summarized below.

| Compound | Solvent(s) | Solubility |

| This compound hydrochloride | Dimethyl sulfoxide (B87167) (DMSO) | 200 mg/mL |

| This compound hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL[1] |

| This compound hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[1] |

| This compound hydrochloride | 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL[1] |

| 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane | Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | Soluble (qualitative) |

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general and widely accepted method for assessing the solubility of a chemical compound in various solvents is the shake-flask method, followed by a suitable analytical technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or its salt/derivative)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated HPLC method (or other validated analytical technique) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or µg/mL) by taking into account the dilution factor.

Application in PROTAC Synthesis

This compound serves as a versatile PEG-based linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in connecting the target protein-binding ligand and the E3 ligase-binding ligand.

The diagram below illustrates the general workflow for utilizing this compound in the synthesis of a PROTAC.

Caption: PROTAC Synthesis Workflow.

This workflow demonstrates the sequential coupling of the target protein ligand and the E3 ligase ligand to the this compound linker to form the final PROTAC molecule. The amino group and the two terminal carboxylic acids of the linker provide the necessary reactive handles for these conjugation reactions.[3]

References

2-Amino-1,3-bis(carboxylethoxy)propane certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This guide covers its chemical properties, typical analytical specifications, detailed experimental protocols for quality control, and a plausible synthetic route.

Core Properties and Specifications

This compound, often supplied as its hydrochloride salt, is a versatile chemical reagent featuring a primary amino group and two terminal carboxylic acids. This structure allows for orthogonal conjugation strategies, making it a valuable component in drug development and chemical biology. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxyl groups can form stable amide bonds with primary amines using coupling agents.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride.

| Property | Value |

| Chemical Name | Propanoic acid, 3,3'-[(2-amino-1,3-propanediyl)bis(oxy)]bis-, hydrochloride (1:1) |

| Molecular Formula | C₉H₁₈ClNO₆ |

| Molecular Weight | 271.70 g/mol |

| CAS Number | 2421153-68-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Typical Certificate of Analysis Data

The quality of this compound is critical for its application in sensitive assays and drug development. Below is a summary of typical specifications found on a Certificate of Analysis.

| Test | Specification |

| Appearance | White to off-white solid |

| Purity (by ¹H NMR) | ≥97.0% |

| ¹H NMR Spectrum | Consistent with structure |

| Storage Conditions | Room temperature (dry and cool). For long-term storage in solvent, -20°C (1 year) or -80°C (2 years). |

Synthesis Pathway

A plausible and common synthetic route to this compound starts from the readily available precursor, 2-amino-1,3-propanediol (B45262) (serinol). The synthesis involves a three-step process: protection of the amino group, etherification of the hydroxyl groups, and subsequent deprotection of the amine and hydrolysis of the esters.

Caption: Plausible synthesis route for this compound.

Detailed Synthesis Protocol

Step 1: N-Boc Protection of Serinol

-

Dissolve serinol in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add a base, for example, triethylamine (B128534) or sodium bicarbonate, to the solution.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while stirring at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Extract the N-Boc-serinol product with an organic solvent and purify, typically by column chromatography.

Step 2: Etherification

-

Dissolve the N-Boc-serinol in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride, at 0°C to deprotonate the hydroxyl groups.

-

Slowly add tert-butyl acrylate to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Quench the reaction with water and extract the product, N-Boc-2-Amino-1,3-bis(tert-butoxycarbonylethoxy)propane, with an organic solvent. Purify by column chromatography.

Step 3: Deprotection and Hydrolysis

-

Dissolve the purified, fully protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane. This step simultaneously removes the Boc protecting group and hydrolyzes the tert-butyl esters.

-

Stir the reaction at room temperature until completion.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as its hydrochloride salt.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the identity and purity of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Caption: Quality control workflow for this compound.

Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR is a primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

-

Accurately weigh and add a suitable internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

-

Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

Pulse Program: A standard single-pulse experiment.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

-

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Protocol for HPLC-UV Analysis

Due to the lack of a strong chromophore, direct UV detection of this compound at high sensitivity is challenging. Therefore, a pre-column derivatization method is often employed.

-

Derivatization (Example using OPA):

-

Prepare a solution of the sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).

-

Add a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine).

-

The primary amine of the analyte will react rapidly with OPA/thiol to form a highly fluorescent and UV-active isoindole derivative.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate (B84403) with 1% THF, pH 7.2).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized product and any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 338 nm or a fluorescence detector (Ex: 340 nm, Em: 450 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

The purity is determined by calculating the peak area percentage of the main derivatized product relative to the total area of all peaks in the chromatogram.

-

This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. The provided protocols and data serve as a starting point for the successful application and quality assessment of this important chemical linker.

Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Amino-1,3-bis(carboxylethoxy)propane, a valuable bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing from the readily available starting material, 2-amino-1,3-propanediol (B45262) (serinol). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to facilitate a thorough understanding of the process.

Introduction

This compound is a chemical entity of significant interest in the field of drug discovery, particularly in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial in dictating the molecule's efficacy, solubility, and pharmacokinetic properties. This compound offers a flexible, hydrophilic scaffold with a primary amine for conjugation to a ligand for an E3 ligase and two terminal carboxylic acid groups (in their ethyl ester form) that can be hydrolyzed and coupled to a target protein ligand.

This guide details a robust and logical synthetic pathway to access this important linker, beginning with the protection of the amino group of 2-amino-1,3-propanediol, followed by the etherification of the diol, and concluding with the deprotection of the amino group.

Overall Synthetic Strategy

The proposed synthesis of this compound is a three-step sequence:

-

N-Boc Protection of 2-Amino-1,3-propanediol: The primary amino group of 2-amino-1,3-propanediol (serinol) is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent step.

-

Michael Addition to Ethyl Acrylate (B77674): The two hydroxyl groups of N-Boc-serinol undergo a base-catalyzed Michael addition to ethyl acrylate to form the desired carbon-oxygen bonds and introduce the carboxylethoxy moieties.

-

N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate (N-Boc-serinol)

Reaction: 2-Amino-1,3-propanediol + Di-tert-butyl dicarbonate (B1257347) → tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate

Protocol:

-

To a stirred solution of 2-amino-1,3-propanediol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (B1210297) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain N-Boc-serinol as a white solid.

Step 2: Synthesis of diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate

Reaction: tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate + 2 x Ethyl acrylate → diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate

Protocol:

-

To a stirred suspension of sodium hydride (NaH) (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-serinol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add ethyl acrylate (2.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.

Caption: Mechanism of the base-catalyzed Michael addition.

Step 3: Synthesis of this compound

Reaction: diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate → this compound

Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

Add an excess of a strong acid. Two common methods are:

-

Method A (TFA): Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.

-

Method B (HCl): Add a solution of hydrogen chloride in dioxane (e.g., 4 M HCl) and stir at room temperature for 1-4 hours.

-

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

If necessary, co-evaporate with a suitable solvent (e.g., DCM or diethyl ether) to remove residual acid.

-

The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a suitable base and purified by chromatography if required. For many applications, the salt form is used directly.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 2-Amino-1,3-propanediol, Di-tert-butyl dicarbonate | tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate | 191.22 | 85-95 | >95 |

| 2 | tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate, Ethyl acrylate | diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate | 391.46 | 60-80 | >95 |

| 3 | diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate | This compound | 291.33 | >90 | >95 |

Conclusion

The synthetic route detailed in this technical guide provides a clear and logical pathway for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important linker for the advancement of PROTAC technology. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,3-bis(carboxylethoxy)propane is a key bifunctional linker molecule increasingly utilized in the advanced fields of drug delivery and development. Its unique structure, featuring a primary amine and two terminal carboxylic acid groups, offers a versatile platform for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis pathway, and detailed experimental protocols for its application in creating Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, this document outlines methods for the characterization and quantitative analysis of the resulting conjugates, providing a foundational resource for researchers in the field.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG)-based derivative that serves as a flexible and hydrophilic spacer in bioconjugation. The primary amine provides a reactive handle for attachment to various molecules, while the two terminal carboxylic acids allow for dual functionalization or conjugation to amine-containing moieties. This trifunctional nature makes it an ideal candidate for constructing complex architectures such as Y-shaped or branched linkers in drug delivery systems. Its applications are most prominent in the design of PROTACs and ADCs, where the linker plays a critical role in bridging a target-protein-binding ligand with an E3 ligase ligand or a cytotoxic payload, respectively.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.

| Property | Value (Free Base) | Value (HCl Salt) | Reference |

| CAS Number | 1020112-73-5 | 2421153-68-4 | [1][2] |

| Molecular Formula | C₉H₁₇NO₆ | C₉H₁₈ClNO₆ | [1][3] |

| Molecular Weight | 235.2 g/mol | 271.70 g/mol | [1][3] |

| Appearance | - | White to off-white solid | [3] |

| Purity | Typically >95% | Typically >96% | [2][4] |

| Solubility | - | Soluble in DMSO | [3] |

| Storage | -20°C | Room temperature, keep dry and cool | [1][3] |

Synthesis of this compound

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of Di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate

This step involves the reaction of 2-amino-1,3-propanediol (B45262) with tert-butyl acrylate (B77674). The primary hydroxyl groups of serinol are more nucleophilic than the primary amine under neutral or slightly basic conditions, but the reaction can be directed towards N-alkylation under specific conditions or through protection/deprotection strategies. However, a more direct approach is the Michael addition of the amine to the acrylate.[5]

Step 2: Deprotection to yield this compound

The tert-butyl ester protecting groups are removed under acidic conditions to yield the final dicarboxylic acid.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Amino-1,3-propanediol (Serinol)

-

tert-Butyl acrylate

-

Methanol (or other suitable solvent)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography system)

Procedure:

-

Step 1: Synthesis of Di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate

-

In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 eq) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add tert-butyl acrylate (2.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of NaHCO₃, and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Step 2: Deprotection

-

Dissolve the purified intermediate from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product, this compound, can be purified by a suitable method such as recrystallization or preparative HPLC if necessary.

-

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable tool for constructing complex drug delivery systems.

PROTAC Synthesis

In PROTACs, this linker can be used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The primary amine can be acylated with the E3 ligase ligand, and the two carboxylic acids can be coupled to an amine-functionalized warhead.

Experimental Protocol (General):

-

Activation of E3 Ligand: Activate the carboxylic acid of the E3 ligase ligand using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in an appropriate solvent (e.g., DMF).

-

Coupling to Linker: Add this compound to the activated E3 ligase ligand solution and stir at room temperature.

-

Purification: Purify the resulting conjugate by HPLC.

-

Coupling to Warhead: Activate the two carboxylic acid groups of the linker-E3 ligand conjugate using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Final Conjugation: Add the amine-containing warhead to the activated intermediate.

-

Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Antibody-Drug Conjugate (ADC) Synthesis

For ADCs, the linker can be used to attach two drug molecules to an antibody. The primary amine of the linker would first be modified to introduce a reactive group for antibody conjugation (e.g., a maleimide (B117702) group for reaction with reduced cysteines on the antibody). The two carboxylic acids would then be coupled to an amine-containing cytotoxic payload.

Experimental Protocol (General):

-

Linker Modification: React the primary amine of this compound with an NHS-ester of a maleimide-containing reagent.

-

Payload Conjugation: Couple an amine-containing cytotoxic payload to the two carboxylic acid groups of the maleimide-functionalized linker using standard peptide coupling reagents (e.g., EDC, HATU).

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

-

Final Conjugation: React the maleimide-linker-payload construct with the reduced antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted small molecules.

Characterization and Quantitative Analysis

The characterization of the linker and its conjugates is crucial for ensuring their quality and performance.

Physicochemical Characterization

| Technique | Purpose |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment of the linker and its intermediates. |

| Mass Spectrometry (MS) | Confirmation of molecular weight of the linker, intermediates, and final conjugates. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of the linker and its conjugates. |

Quantitative Analysis of ADCs

For ADCs, a critical parameter is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody.

| Technique | Method | Purpose | Reference |

| UV-Vis Spectroscopy | Measurement of absorbance of the antibody and the payload at different wavelengths. | Estimation of average DAR. | [] |

| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different numbers of conjugated drugs. | Determination of DAR distribution. | [] |

| Mass Spectrometry (MS) | Measurement of the mass of the intact or fragmented ADC. | Precise determination of DAR and identification of conjugation sites. | [7] |

Stability of ADC Linkers

The stability of the linker is a critical factor for the efficacy and safety of an ADC.[8]

| Experiment | Purpose | Typical Quantitative Data (for similar linkers) | Reference |

| Plasma Stability Assay | To assess the premature release of the payload in plasma. | >90% intact ADC after 7 days incubation in human plasma. | [9] |

| In Vivo Pharmacokinetics | To determine the half-life of the intact ADC and the free payload in an animal model. | Half-life of intact ADC: 150-300 hours. | [8] |

Note: The quantitative data presented are typical values for stable linkers used in ADCs and may not be representative of this specific linker. Experimental validation is required.

Conclusion

This compound is a highly versatile and valuable linker for the development of advanced drug delivery systems. Its unique trifunctional structure allows for the creation of complex and precisely engineered bioconjugates, particularly PROTACs and ADCs. This technical guide provides a comprehensive overview of its properties, a plausible synthesis route, and detailed, generalized protocols for its application. While further research is needed to establish specific quantitative data for this linker, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals to explore its full potential in creating next-generation therapeutics.

References

- 1. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound HCl salt - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-protected 2-Amino-1,3-bis(carboxylethoxy)propane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected 2-Amino-1,3-bis(carboxylethoxy)propane, a versatile heterobifunctional linker critical in the fields of bioconjugation, peptide synthesis, and drug development. This document details its chemical properties, a plausible synthesis protocol, and its applications, with a focus on its role in constructing complex biomolecules.

Core Concepts and Properties

Boc-protected this compound, systematically named 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure features a central 2-aminopropane backbone with two hydroxyl groups ether-linked to ethoxy chains, which are terminated with tert-butoxycarbonyl (Boc) protected carboxylic acids. This unique architecture provides a free primary amine for conjugation while the carboxylic acid groups are masked, allowing for orthogonal deprotection and subsequent reactions.

The key attributes of this molecule include a free amine handle for conjugation via amide, carbamate, or urea (B33335) bond formation, and stable Boc groups that protect the carboxyl functionalities during multi-step syntheses and can be removed under mild acidic conditions. These features make it an ideal building block for creating multifunctional linkers for biomolecule coupling, developing advanced polymer scaffolds, and as a structural spacer or solubilizing unit in drug delivery systems.

Table 1: Physicochemical Properties of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane

| Property | Value | Reference |

| CAS Number | 2171072-53-8 | [1][2] |

| Molecular Formula | C₁₇H₃₃NO₆ | [1][2] |

| Molecular Weight | 347.45 g/mol | [2] |

| Purity | >96% | [2] |

| Appearance | Not specified (likely an oil or solid) | |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage | -20°C | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis of tert-Butyl 2-bromoacetate (Intermediate)

A common method for the synthesis of tert-butyl bromoacetate (B1195939) involves the reaction of bromoacetic acid with isobutylene (B52900) in the presence of a strong acid catalyst.

Experimental Protocol:

-

To a solution of bromoacetic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid resin).

-

Cool the mixture to 0°C in an ice bath.

-

Bubble isobutylene gas through the solution or add liquid isobutylene (1.5-2.0 eq) slowly while maintaining the temperature at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield tert-butyl 2-bromoacetate.

Proposed Synthesis of Boc-protected this compound

The final product can be synthesized via a Williamson ether synthesis by reacting 2-amino-1,3-propanediol (B45262) with the prepared tert-butyl 2-bromoacetate. The amino group of the diol must first be protected to prevent its reaction with the bromoacetate.

Experimental Protocol:

-

Boc Protection of 2-Amino-1,3-propanediol:

-

Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate or triethylamine (B128534) (2.2 eq).

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected 2-amino-1,3-propanediol.

-

-

Williamson Ether Synthesis:

-

Dissolve the Boc-protected 2-amino-1,3-propanediol (1.0 eq) in a polar aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (2.2 eq), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the dialkoxide.

-

Cool the reaction mixture back to 0°C and add a solution of tert-butyl 2-bromoacetate (2.5 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with water at 0°C.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the final Boc-protected this compound.

-

Applications in Drug Development and Research

The primary application of Boc-protected this compound is as a heterobifunctional linker in the synthesis of complex bioconjugates.[3] Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugates.

PROTACs and Antibody-Drug Conjugates (ADCs)

This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4] In a typical workflow, the free amine of the linker is first coupled to a ligand for a target protein or an antibody. Subsequently, the Boc protecting groups are removed under acidic conditions to reveal the terminal carboxylic acids. These can then be activated and reacted with a ligand for an E3 ubiquitin ligase (in the case of PROTACs) or a cytotoxic drug (for ADCs).

Peptide and Polymer Synthesis

The molecule also serves as a versatile building block in peptide chemistry and polymer synthesis.[3] It can be used to introduce branching in peptides or to create dendrimeric structures. In polymer science, it can act as a precursor for advanced polymer scaffolds with functionalizable side chains.

Visualizations

Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Bioconjugation Workflow

Caption: General workflow for bioconjugation using the linker.

Conclusion

Boc-protected this compound is a highly valuable and versatile chemical tool for researchers in drug discovery and materials science. Its well-defined structure with orthogonal protecting groups allows for the controlled and sequential assembly of complex molecular architectures. The methodologies and data presented in this guide are intended to facilitate its synthesis and application in the development of novel therapeutics and advanced materials.

References

Technical Guide: The Role and Application of 2-Amino-1,3-bis(carboxylethoxy)propane Hydrochloride Salt in Advanced Drug Conjugates

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride salt, a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker. While specific peer-reviewed data for this exact compound is not publicly available, this guide will leverage data and protocols from closely related branched PEG linkers to provide a comprehensive understanding of its properties, applications, and the methodologies for its use in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Branched PEG Linkers in Drug Conjugation

This compound hydrochloride salt is a chemical reagent designed for bioconjugation. Its structure, featuring a central amino group and two terminal carboxylic acid groups, allows for the covalent attachment of multiple molecules. This branched architecture is particularly advantageous in the construction of complex biotherapeutics.

The use of branched PEG linkers in ADCs allows for the attachment of a higher number of drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR) without causing aggregation, which can be a challenge with linear linkers.[1][2] This can lead to enhanced potency of the ADC.[3] Similarly, in PROTACs, which are bifunctional molecules that induce protein degradation, the linker plays a crucial role in orienting the target protein and an E3 ligase to facilitate ubiquitination and subsequent degradation.[4][5] The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting conjugate.[6][]

Key Properties of this compound hydrochloride salt:

| Property | Value | Reference |

| Molecular Formula | C9H18ClNO6 | MedChemExpress |

| Molecular Weight | 271.70 g/mol | MedChemExpress |

| Structure | A central amine with two carboxylethoxy arms | BroadPharm |

| Reactivity | The amino group reacts with activated esters, and the carboxylic acids can be activated to react with amines. | BroadPharm |

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Representative Protocol

Due to the absence of published studies utilizing this compound hydrochloride salt, we present a representative protocol for the synthesis of a dual-payload ADC using a custom-synthesized branched linker with similar functionalities. This example demonstrates the general workflow and principles that would apply to the title compound.

The following experimental protocol is adapted from a study on the construction of homogeneous dual-payload ADCs.[8]

Experimental Protocol: Synthesis of a Dual-Payload ADC using a Branched Linker

Objective: To synthesize a homogeneous ADC with two different payloads attached to a single antibody via a branched linker.

Materials:

-

Trastuzumab (anti-HER2 antibody)

-

Custom-synthesized trifurcated branched linker with two azide (B81097) groups and one methyl-tetrazine group

-

DBCO-functionalized payload 1 (e.g., MMAE derivative)

-

TCO-functionalized payload 2 (e.g., MMAF derivative)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column

Methodology:

-

Antibody Modification with the Branched Linker:

-

The antibody (Trastuzumab) is first conjugated with the trifurcated branched linker. The linker is designed to react with a specific site on the antibody, for example, through a reaction with lysine (B10760008) residues after their activation.

-

The antibody and linker are incubated in PBS at a specific molar ratio at room temperature for a defined period to allow for the conjugation reaction to proceed.

-

-

Purification of the Antibody-Linker Conjugate:

-

The reaction mixture is purified using size-exclusion chromatography (SEC) to remove any unreacted linker.

-

-

Orthogonal Conjugation of Payloads:

-

The two different payloads, functionalized with DBCO and TCO respectively, are then conjugated to the azide and methyl-tetrazine groups on the antibody-linker conjugate through click chemistry.

-

The antibody-linker conjugate is incubated with an excess of the DBCO-payload 1. The reaction is monitored for completion.

-

Following the first payload conjugation, the TCO-payload 2 is added to the reaction mixture to react with the methyl-tetrazine group.

-

-

Final Purification and Characterization:

-

The final dual-payload ADC is purified by SEC to remove excess payloads and any reaction byproducts.

-

The purified ADC is characterized by UV-Vis spectroscopy to determine the protein concentration and the average drug-to-antibody ratio (DAR).

-

Hydrophobic interaction chromatography (HIC) is used to assess the homogeneity of the ADC and the distribution of different DAR species.

-

Mass spectrometry is employed to confirm the identity and integrity of the final conjugate.

-

Workflow Diagram

Caption: Workflow for the synthesis of a dual-payload ADC.

Quantitative Data Presentation

As no specific quantitative data for conjugates of this compound hydrochloride salt are available, the following table presents representative data from a study on ADCs constructed with branched linkers, demonstrating enhanced in vitro cytotoxicity compared to their linear counterparts.[3]

| Conjugate | Target Cell Line | IC50 (nM) |

| ADC with Linear Linker (DAR 4) | HER2-expressing breast cancer | 1.5 |

| ADC with Branched Linker (DAR 8) | HER2-expressing breast cancer | 0.3 |

These data suggest that the higher drug loading enabled by branched linkers can translate to significantly improved potency.

Mechanism of Action and Signaling Pathways

The mechanism of action of an ADC is primarily determined by the antibody and the payload. The linker's role is to ensure the stable delivery of the payload to the target cell and its efficient release.

General ADC Mechanism of Action

-

Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved by specific enzymes or the acidic environment of the lysosome, releasing the cytotoxic payload.

-

Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to cancer cell death.

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of action for an ADC targeting a receptor on a cancer cell.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

Conclusion